5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid - 951885-24-8

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Catalog Number: EVT-3159387
CAS Number: 951885-24-8
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound serves as a starting material in a three-component reaction to synthesize Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. []

Relevance: This compound shares a similar core structure with 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, featuring a substituted phenyl ring and a pyrimidine ring. The primary difference lies in the presence of a thioxo group and an ethyl carboxylate in this compound, contrasting the methoxy and valeric acid moieties in the target compound. [] ()

(+/-)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4, 5-trimethoxyphenyl)tetrahydrofuran (CMI-392)

Compound Description: CMI-392 is a potent dual 5-lipoxygenase (5-LO) inhibitor and platelet-activating factor (PAF) receptor antagonist, exhibiting promising anti-inflammatory properties in various in vitro and in vivo models. []

Relevance: While CMI-392 belongs to the diaryltetrahydrofuran class and differs significantly in overall structure from 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, both compounds share the presence of a methoxy-substituted phenyl ring. This common structural element highlights the potential importance of such motifs in influencing biological activity, although their specific roles may vary depending on the broader molecular context. [] ()

1-(3-methoxy-4-methylphenyl)-2-aminopropane

Compound Description: This compound, along with its enantiomers, was tested for its pharmacological properties and compared to MDMA. It demonstrated high potency in drug-discrimination paradigms related to MDMA and potent inhibition of serotonin uptake in vitro. []

Relevance: Both 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid share a 3-methoxy-4-methylphenyl structural motif. This similarity highlights the potential for varying the remaining molecular structure to achieve different biological activities. [] ()

Methyl 3-{5-[(3-ethyl-5-methoxy-4-methyl-2H-pyrrol-2-ylidene)methyl]-2,4-dimethyl-3-pyrrolyl}propanoate

Compound Description: This compound, a lactim derivative of half a mesobilirubin molecule, is structurally significant due to its substituted pyrromethene core. []

Relevance: Although this compound belongs to the bile pigment family and differs significantly in overall structure from 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, both compounds share a methoxy group connected to a larger aromatic system. This common feature, while present in different contexts, highlights the versatility of the methoxy group in influencing chemical properties. [] ()

5-Methoxy-6-methyl-2-aminoindan

Compound Description: This compound demonstrated similar behavioral pharmacology to MDMA in animal studies, indicating its potential for abuse. It is a potent inhibitor of serotonin uptake in vitro. []

Properties

CAS Number

951885-24-8

Product Name

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

IUPAC Name

5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxopentanoic acid

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-9(7-14(16)17)6-12(15)11-5-4-10(2)13(8-11)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)

InChI Key

RNIAEYKCVNAVLX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.